molecular formula C9H17NO B101872 Methylisopelletierine CAS No. 18747-42-7

Methylisopelletierine

Cat. No.: B101872
CAS No.: 18747-42-7
M. Wt: 155.24 g/mol
InChI Key: TYHJMEIBGDDCPA-UHFFFAOYSA-N
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Description

Methylisopelletierine is an organic compound belonging to the class of piperidines. Piperidines are characterized by a saturated aliphatic six-member ring containing one nitrogen atom and five carbon atoms. This compound is found in natural sources such as pomegranate peel (Punica granatum) and is known for its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylisopelletierine can be synthesized through the chemical modification of isocelline, a compound found in pomegranate peel. The typical preparation method involves the methylation of isocelline, where a methyl group is introduced to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, utilizing chemical synthesis techniques to achieve large-scale production. The process involves the methylation of isocelline under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methylisopelletierine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Methylisopelletierine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Isopelletierine: A closely related compound with similar structural features.

    Pseudopelletierine: Another derivative in the same class of piperidines.

    Coniine: A piperidine alkaloid with comparable properties.

Uniqueness: Methylisopelletierine is unique due to its specific methylation pattern and its presence in natural sources like pomegranate peel. Its distinct biological activities and potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

1-(1-methylpiperidin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHJMEIBGDDCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940208
Record name 1-(1-Methylpiperidin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18747-42-7
Record name N-Methylisopelletierine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018747427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Methylpiperidin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLISOPELLETIERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A42OMR1WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biosynthetic origin of Methylisopelletierine?

A1: Research shows that this compound is naturally biosynthesized in plants like Punica granatum (pomegranate). Studies using intact pomegranate plants demonstrated that its biosynthesis utilizes lysine and acetate as precursors. [, ]

Q2: Can you elaborate on the role of acetate in the biosynthesis of this compound and related alkaloids?

A2: Acetate acts as a precursor, specifically contributing to the three-carbon unit found in both isopelletierine and pseudopelletierine. Furthermore, this compound itself serves as the direct precursor to pseudopelletierine within the biosynthetic pathway. []

Q3: Beyond Punica granatum, are there other plants where this compound biosynthesis has been observed?

A3: Yes, this compound has also been identified in Sedum sarmentosum Bunge. Notably, this plant contains two liquid alkaloids that form crystalline picrates, one of which was confirmed to be dl-Methylisopelletierine through comparison with a synthetically produced sample. []

Q4: The provided research mentions a "dl" form of this compound. Could you clarify the significance of this designation?

A4: The "dl" prefix indicates that the this compound found in Sedum sarmentosum Bunge exists as a racemic mixture. This means it contains equal amounts of both the dextrorotatory (d) and levorotatory (l) enantiomers, which are mirror images of each other and can have distinct biological activities. []

Q5: How is this compound chemically synthesized?

A5: One documented synthetic route to this compound starts with 1-(2-pyridyl)-propanone-2. This compound is reacted with dimethyl sulfate to form a quaternary N-methylpyridinium salt. Subsequent partial hydrogenation of this salt yields 1-(α-N-methylpiperidyl)-propanone-2, which is the chemical name for this compound. This method achieves a yield of 47%, calculated from the initial α-picolylmethylketone. []

Q6: The research mentions "pelletierine sulphate" in pharmaceutical preparations. What is the connection between pelletierine and this compound?

A7: Historically, there was ambiguity regarding the structure of pelletierine, an anthelmintic compound found in pomegranate bark. It was later suggested that "pelletierine" might actually be isopelletierine. Research using partition chromatography on pharmaceutical "pelletierine sulphate" samples revealed the presence of this compound, alongside pseudopelletierine and isopelletierine. This finding suggests that these three alkaloids are likely components of commercially available "pelletierine" preparations. []

Q7: Are there any known instances of this compound being detected in animal models or humans?

A8: Yes, a recent study investigating the effects of the probiotic Lactobacillus delbrueckii subsp. bulgaricus on pigs found that supplementing the pigs' diet with this probiotic led to detectable changes in their fecal metabolite profile. Notably, one of the metabolites identified was this compound, suggesting a potential link between gut microbiota composition and the presence of this alkaloid. []

Q8: What is the significance of finding this compound in the context of gut microbiota research?

A9: The presence of this compound in the fecal metabolome of pigs fed a probiotic-supplemented diet suggests a complex interplay between diet, gut microbiota, and host metabolism. This finding opens avenues for future research to investigate the potential role of this compound and related alkaloids in gut health, nutrient absorption, and overall host physiology. []

Q9: The research highlights the importance of lysine in the biosynthesis of several alkaloids. Could you elaborate on the role of lysine in plant metabolism and alkaloid formation?

A10: Lysine is an essential amino acid in plants, playing a crucial role in protein synthesis and other metabolic processes. In the context of alkaloid biosynthesis, lysine often serves as a precursor molecule. It can undergo various enzymatic transformations, contributing to the diverse structures found in alkaloids. This is evident in the biosynthesis of this compound, isopelletierine, pseudopelletierine, and anaferine, all of which utilize lysine as a building block. [, ]

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